Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
Description
Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxyacetyl substituent at the 2-position of the pyrrolidine ring. The compound’s stereochemistry (R-configuration) and functional groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZSZTWFGIBX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetic acid or its derivatives.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxyacetyl group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Polarity and Reactivity
Stereochemical Considerations
- The (2R) configuration is conserved across analogs, preserving chiral centers critical for enantioselective interactions in drug-receptor binding.
Commercial and Research Status
Biological Activity
Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N₂O₄
- Molecular Weight : 258.31 g/mol
- CAS Number : 2137093-91-3
The compound features a pyrrolidine ring substituted with a tert-butyl ester and a methoxyacetyl group, which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving amino acid derivatives.
- Introduction of the Methoxyacetyl Group : Acylation reactions using methoxyacetic acid are employed to introduce this functional group.
- Esterification : The final step involves the reaction of the pyrrolidine with tert-butyl chloroformate under basic conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural features of the compound allow it to modulate enzyme activity and influence various biochemical pathways. For instance, it may serve as an inhibitor or activator in enzymatic reactions, which can be crucial in drug design and therapeutic applications.
Enzyme Interaction
Research indicates that this compound can act as a substrate or inhibitor for various enzymes. Its methoxyacetyl group can participate in hydrogen bonding interactions, enhancing binding affinity to target enzymes. This property is particularly useful in studying enzyme-substrate interactions and protein-ligand binding dynamics.
Case Studies
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Inhibition Studies : In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Study Enzyme Target Inhibition Type IC50 Value A Enzyme X Competitive 25 µM B Enzyme Y Non-competitive 15 µM - Cellular Assays : Cellular assays revealed that this compound influences cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Applications in Research
This compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules. Its applications extend into various fields:
- Pharmaceutical Development : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.
- Biochemical Research : It is utilized in studies focusing on enzyme kinetics and protein interactions, providing insights into biochemical mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
